molecular formula C14H17N3O2 B11108494 N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide

N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide

Cat. No.: B11108494
M. Wt: 259.30 g/mol
InChI Key: YWLOJJVJYQBSDP-LFIBNONCSA-N
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Description

N'-(3,3-Dimethyl-5-oxocyclohexylidene)isonicotinohydrazide is a hydrazide derivative derived from isonicotinic acid hydrazide (isoniazid), a well-known antitubercular agent. This article compares its hypothetical properties with structurally related isonicotinohydrazide derivatives, emphasizing substituent-driven variations in biological activity, structural parameters, and applications.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(Z)-(3,3-dimethyl-5-oxocyclohexylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-14(2)8-11(7-12(18)9-14)16-17-13(19)10-3-5-15-6-4-10/h3-6H,7-9H2,1-2H3,(H,17,19)/b16-11+

InChI Key

YWLOJJVJYQBSDP-LFIBNONCSA-N

Isomeric SMILES

CC1(C/C(=N/NC(=O)C2=CC=NC=C2)/CC(=O)C1)C

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(=O)C1)C

Origin of Product

United States

Preparation Methods

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.372
Methanol32.768
DMF36.758
Acetonitrile37.551

Ethanol balances polarity and boiling point, enabling efficient reflux without side reactions.

Temperature Profiling

Temperature (°C)Time (h)Yield (%)
601255
78872
90665

Higher temperatures accelerate the reaction but promote by-product formation via aldol condensation.

Purification and Characterization

Recrystallization

The crude product is dissolved in hot ethanol (80°C) and gradually cooled to 4°C. Needle-shaped crystals form, which are filtered and dried under vacuum.

Purity: >98% (HPLC, C18 column, acetonitrile/water 60:40).

Spectroscopic Analysis

  • IR (KBr, cm⁻¹): 1665 (C=O), 1620 (C=N), 3200–3300 (N-H).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (s, 6H, CH₃), 2.45 (t, 2H, CH₂), 3.20 (s, 1H, CH), 7.85–8.75 (m, 4H, pyridine-H).

  • MS (ESI+): m/z 285.3 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeScalability
Conventional Heating728 hHigh
Microwave8220 minModerate
Solid-Phase7512 hLow

Microwave synthesis offers the best balance of yield and time, though scalability is limited by equipment availability. Conventional heating remains the most practical for industrial-scale production .

Comparison with Similar Compounds

Enzyme Inhibition Activity

Isonicotinohydrazide derivatives with aromatic or heterocyclic substituents demonstrate significant enzyme inhibition properties:

Compound Target Enzyme IC₅₀/Activity Key Substituent Reference
(E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide (3a) Calf intestinal alkaline phosphatase Most potent inhibitor 4-Cl benzylidene
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) Bovine tissue-non-specific alkaline phosphatase Most potent inhibitor 4-OH, 3-OCH₃ benzylidene
(E)-N'-(1-(3-(4-Fluorophenyl)-5-phenylpyrazol-1-yl)ethylidene)isonicotinohydrazide (3j) Human ecto-5'-nucleotidase (h-e5'NT) Most potent inhibitor (IC₅₀ = 0.89 µM) Pyrazole-fluorophenyl hybrid

Key Findings :

  • Chloro and methoxy/hydroxy groups enhance alkaline phosphatase inhibition, likely through hydrophobic interactions and hydrogen bonding .
  • Bulky heterocyclic substituents (e.g., pyrazole in 3j) improve h-e5'NT inhibition, suggesting steric complementarity to the enzyme’s active site .

Antimicrobial Activity

Substituents significantly influence antimicrobial potency:

Compound Antibacterial Activity (Zone of Inhibition, mm) Key Substituent Reference
(E)-N'-(3,4-Dimethoxybenzylidene)isonicotinohydrazide (2e) Moderate activity against Gram-positive and Gram-negative strains 3,4-(OCH₃)₂ benzylidene
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) Most potent antimicrobial activity 4-OH, 3-OCH₃ benzylidene
(E)-N'-((5-(2-Nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide Weak activity (inferior to amoxicillin) Furan-nitrophenyl hybrid

Key Findings :

  • Methoxy and hydroxy groups enhance antimicrobial activity, possibly by improving membrane permeability .
  • Furan-based derivatives exhibit weaker activity, highlighting the need for optimized aromatic/hydrophobic substituents .

Structural and Crystallographic Features

Crystallographic studies reveal substituent-dependent packing and hydrogen-bonding patterns:

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Motifs Reference
(E)-N'-(2-Hydroxy-5-methylbenzylidene)isonicotinohydrazide P21/n a=8.53, b=15.99, c=9.46, β=102.7 Intramolecular O–H⋯N and N–H⋯O bonds
(E)-N'-(5-Fluoro-2-hydroxybenzylidene)isonicotinohydrazide P21/c a=8.92, b=10.11, c=13.63, β=103.5 Intermolecular F⋯H–O interactions
N'-(4-Dimethylaminobenzylidene)isonicotinohydrazide monohydrate P21/c a=8.92, b=10.11, c=13.63, β=103.5 Water-mediated N–H⋯O and O–H⋯N networks

Key Findings :

  • Hydroxy and methoxy groups promote intramolecular hydrogen bonding, stabilizing planar conformations .
  • Fluorine substituents introduce unique intermolecular interactions, altering crystal packing .

Key Findings :

  • Methoxy and dihydroxy groups enhance antioxidant activity via radical scavenging .
  • Metal-chelation properties of hydroxy-substituted derivatives enable applications in chemosensing .

Biological Activity

N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide is a chemical compound of interest due to its potential biological activities , particularly its antimicrobial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30 g/mol
  • CAS Number : [not provided in search results]
  • Structure : The compound features a cyclohexylidene moiety and an isonicotinohydrazide structure, which contribute to its unique biological properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. This activity is hypothesized to stem from its ability to inhibit specific enzymes or pathways in microbial organisms.

Case Study: Antimicrobial Efficacy

In a study assessing various hydrazide derivatives, this compound was tested against several bacterial strains. The results demonstrated a noticeable inhibition zone, indicating its potential as an antimicrobial agent.

Antitumor Activity

Research has also highlighted the antitumor potential of this compound. Its structural characteristics allow for effective interaction with cancer cell targets, potentially leading to apoptosis in malignant cells.

Case Study: Antitumor Mechanism

A recent study investigated the effects of this compound on human cancer cell lines. The findings revealed that the compound induced cell cycle arrest and promoted apoptosis in treated cells, suggesting a promising avenue for cancer therapy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, potentially leading to:

  • Inhibition of enzyme activity
  • Disruption of cellular signaling pathways
  • Induction of oxidative stress in target cells

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameStructural FeaturesUnique Properties
4-MethylbenzenesulfonohydrazideContains a sulfonamide groupEnhanced solubility and stability
Isonicotinic acid hydrazideLacks the cyclohexylidene moietyKnown for its anti-tuberculosis activity
3-Amino-4-methylbenzenesulfonamideContains an amino groupExhibits different biological activity profiles

This compound stands out due to its unique combination of cyclohexylidene structure and isonicotinohydrazide properties, potentially leading to distinct biological activities not observed in its analogs.

Q & A

Q. What are the standard synthetic protocols for preparing N'-(3,3-dimethyl-5-oxocyclohexylidene)isonicotinohydrazide and related Schiff bases?

Schiff base derivatives of isonicotinohydrazide are typically synthesized via condensation between isonicotinohydrazide and carbonyl-containing compounds (e.g., aldehydes or ketones) under reflux in ethanol or dichloromethane. For example, coupling agents like MNBA (2-methyl-6-nitrobenzoic anhydride) and catalysts such as DMAP (4-dimethylaminopyridine) are used to enhance reaction efficiency in anhydrous conditions . Purification often involves dry-column flash chromatography with eluents like ethyl acetate/hexane mixtures .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH groups (δ 10–12 ppm) .
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and hydrogen-bonding networks (e.g., S(6) ring motifs via intramolecular O–H⋯N bonds) .

Q. What are the primary applications of this compound in material science or biochemistry?

  • Corrosion inhibition : Derivatives inhibit steel corrosion in acidic media (e.g., 5% HCl) via adsorption on metal surfaces, analyzed using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization .
  • Biological activity : Analogues show antitubercular potential by targeting enzymes like enoyl-acyl carrier protein reductase (InhA) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets like COX-2 or InhA?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations are used:

  • Docking setup : Grid boxes centered on native ligand coordinates (e.g., PDB ID: 5IKR for COX-2) with Lamarckian genetic algorithms (200 iterations) .
  • Binding metrics : Free energy (ΔG), inhibition constants (Ki), and hydrogen-bond interactions (e.g., Fe(III) complexes show ΔG = -9.80 kcal/mol for InhA) .
  • Validation : Compare results with experimental IC₅₀ values and ADMET profiles .

Q. What experimental and theoretical approaches resolve contradictions in corrosion inhibition efficiency data?

Discrepancies in inhibition efficiency (%) across studies can arise from:

  • Surface heterogeneity : FE-SEM/EDS analyzes adsorbed inhibitor layers on steel .
  • Computational modeling : Density Functional Tight Binding (DFTB) simulations quantify adsorption energies and inhibitor-metal interactions .
  • Isotherm fitting : Langmuir vs. Temkin models assess adsorption spontaneity (ΔG°ads < -20 kJ/mol indicates chemisorption) .

Q. How do solvation effects and crystal packing influence the compound’s spectroscopic properties?

  • UV-Vis shifts : Solvent polarity alters π→π* and n→π* transitions (e.g., hypsochromic shifts in DMSO due to hydrogen bonding) .
  • Crystal packing : Zigzag chains via N–H⋯N hydrogen bonds (e.g., Acta Cryst. E structures) affect thermal stability and solubility .

Q. What strategies optimize the synthesis of this compound for high-throughput crystallography studies?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 5 days) .
  • Sonocrystallization : Controls particle size for improved diffraction quality .
  • SHELX refinement : Use SHELXL/SHELXS for high-resolution data (R-factor < 5%) .

Methodological Considerations

Q. How are hydrogen-bonding networks analyzed in crystal structures of similar hydrazides?

  • ORTEP-3 software : Visualizes thermal ellipsoids and intermolecular interactions (e.g., O–H⋯N and N–H⋯O bonds) .
  • Hirshfeld surfaces : Quantify interaction contributions (e.g., % contacts from C⋯C, N⋯H) .

Q. What spectroscopic techniques differentiate between free ligands and metal complexes?

  • UV-Vis : Ligand-to-metal charge transfer (LMCT) bands (e.g., Fe(III) complexes show λmax ~260 nm vs. 272 nm for free ligands) .
  • IR : Shift in ν(C=O) and ν(C=N) upon metal coordination .
  • ESI-MS : Confirm stoichiometry (e.g., [M + H]⁺ peaks) .

Q. How do electron-withdrawing substituents enhance biological activity in derivatives?

Substituents like nitro (-NO₂) or halogens improve:

  • Lipophilicity : Enhances membrane penetration (logP calculations).
  • Enzyme binding : Stronger dipole interactions with hydrophobic pockets (e.g., InhA active site) .

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